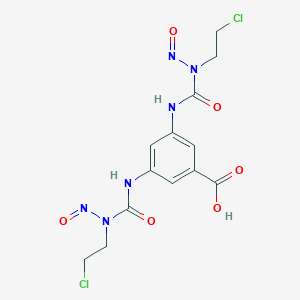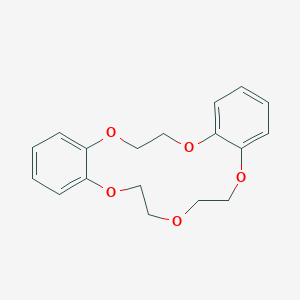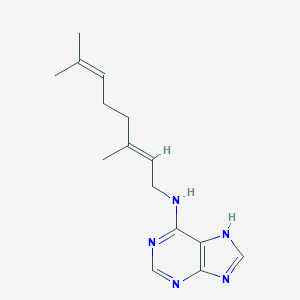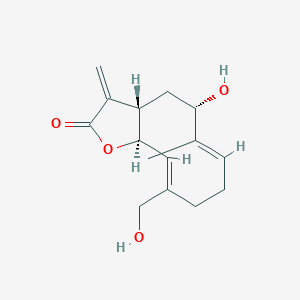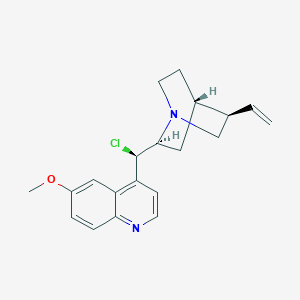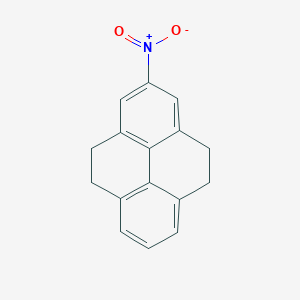
4-Cyclohexylstyrene
説明
4-Cyclohexylstyrene is a chemical compound with the molecular formula C14H18 and a molecular weight of 186.29 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Cyclohexylstyrene can be achieved through various methods. One such method involves the use of [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride in diethyl ether under heating conditions . Another method involves the reaction of 4-Bromostyrene and CYCLOHEXYLMAGNESIUM BROMIDE .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylstyrene consists of a cyclohexyl group attached to a styrene unit . The styrene unit is a vinyl group (-CH=CH2) attached to a benzene ring, and the cyclohexyl group is a six-membered carbon ring . The exact structure can be determined using various analytical techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
4-Cyclohexylstyrene has a density of 0.9±0.1 g/cm3, a boiling point of 289.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . Its molar refractivity is 63.0±0.3 cm3, and it has a molar volume of 196.6±3.0 cm3 . It has no H bond acceptors or donors and two freely rotating bonds .
科学的研究の応用
Synthesis of Syndiotactic Polystyrene
Scientific Field
Application Summary
4-Cyclohexylstyrene is used in the synthesis of syndiotactic polystyrene (sPS), a semicrystalline polymer . This polymer has been transformed into a new, advanced material through the use of applied organometallic catalysis .
Methods of Application
The synthesis of sPS involves the use of a polymerization catalyst system, based on methylaluminoxane-activated half-metallocene titanium complexes .
Results or Outcomes
The synthesis and characterization of sPS have led to a large body of research concerning the synthesis, structure, properties, and applications of this new polymer . The interdisciplinary sPS narrative demonstrates the impact that exploratory research can have on both fundamental and applied science and engineering .
Laser-Based Research
Scientific Field
Application Summary
Lasers, which can be used in conjunction with 4-Cyclohexylstyrene, are employed in chemical sensing, imaging, and in experimental strategies aimed at single molecule detection . They are also used as molecular tweezers in optical trapping experiments and as sensitive probes of surfaces and interfaces .
Methods of Application
The specific methods of application would depend on the particular experiment being conducted. However, these applications generally involve the use of ultrafast lasers to probe properties of chemical bonds in molecules and changes that take place in molecular and electronic structure during chemical reactions .
Results or Outcomes
The use of lasers in research has led to advancements in our understanding of molecular and electronic structures, as well as the dynamics of chemical reactions .
Molecular Spectroscopy
Scientific Field
Chemical and Biological Sciences
Application Summary
4-Cyclohexylstyrene can be used in molecular spectroscopy, a technique that provides information about the structure and dynamics of molecules .
Methods of Application
Molecular spectroscopy involves the interaction of electromagnetic radiation with matter. The specific methods of application would depend on the particular experiment being conducted .
Results or Outcomes
The use of molecular spectroscopy has led to advancements in our understanding of organic and inorganic materials, foodstuffs, biosamples, and biomedicine .
Photocatalyzed Heck Reaction
Scientific Field
Application Summary
4-Cyclohexylstyrene is used in a Pd-photocatalyzed Heck coupling of styrene and iodocyclohexane to form 2-cyclohexylstyrene .
Methods of Application
This reaction involves the use of CdS quantum dots (QDs) as a photosensitizer. The QDs have an emission spectrum that overlaps the absorption spectrum of a key Pd (II)alkyl iodide intermediate .
Results or Outcomes
The reaction proceeds with 82% yield for the Heck product at 0.5 mol % loading of Pd catalyst. No product forms at this loading without a sensitizer .
Functional Materials for Textile and Medical Textile
Scientific Field
Application Summary
4-Cyclohexylstyrene can be used in the development of functional materials for textile and medical textile applications .
Methods of Application
The specific methods of application would depend on the particular experiment being conducted. However, these applications generally involve the use of 4-Cyclohexylstyrene in the synthesis of functional materials .
Results or Outcomes
The use of 4-Cyclohexylstyrene in the development of functional materials has led to advancements in textile and medical textile applications .
Environmental Purposes
Scientific Field
Application Summary
4-Cyclohexylstyrene can be used for environmental purposes, such as filtration, purification, and separation processes .
Methods of Application
The specific methods of application would depend on the particular experiment being conducted. However, these applications generally involve the use of 4-Cyclohexylstyrene in environmental processes .
Results or Outcomes
The use of 4-Cyclohexylstyrene in environmental processes has led to advancements in filtration, purification, and separation processes .
Safety And Hazards
In case of exposure to 4-Cyclohexylstyrene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
将来の方向性
While specific future directions for 4-Cyclohexylstyrene are not mentioned in the search results, the field of synthetic chemistry, which includes the study and development of compounds like 4-Cyclohexylstyrene, continues to evolve . Challenges remain in achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Future research may focus on improving the synthesis methods and exploring new applications for styrene derivatives like 4-Cyclohexylstyrene .
特性
IUPAC Name |
1-cyclohexyl-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSZPNSUQRUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611476 | |
| Record name | 1-Cyclohexyl-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-ethenylbenzene | |
CAS RN |
13020-34-3 | |
| Record name | 1-Cyclohexyl-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Cyclohexyl styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




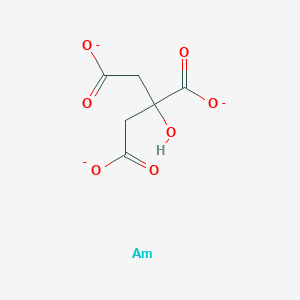
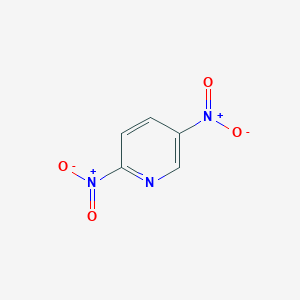
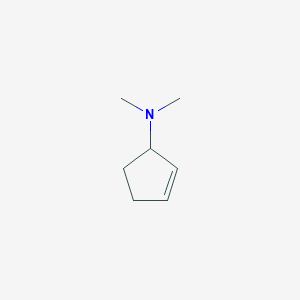
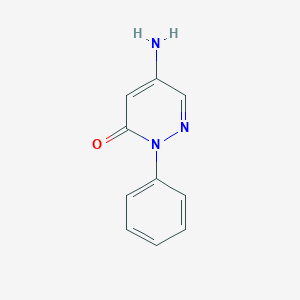
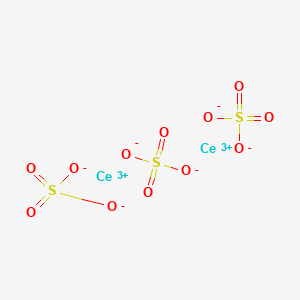
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
